2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their ability to control broad-leaf weeds in various agricultural settings. The compound is characterized by the presence of a chloro-substituted phenoxy group and a phenylpropanamide moiety, which contribute to its herbicidal properties.
Mechanism of Action
Target of Action
The compound 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, also known as Propanamide, 2-(4-chloro-2-methylphenoxy)-N-phenyl-, is a derivative of phenoxy herbicides . Phenoxy herbicides, such as 2,4-D and MCPA, act by mimicking the plant growth hormone indoleacetic acid (IAA) . Therefore, the primary targets of this compound are likely to be the same auxin receptors in plants that interact with IAA.
Mode of Action
The mode of action of phenoxy herbicides involves the disruption of normal plant growth . When these compounds bind to auxin receptors, they induce rapid, uncontrolled growth, often leading to the death of the plant . As a derivative of these herbicides, this compound is likely to interact with its targets in a similar manner, causing overstimulation of growth processes.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in plant growth and development . By mimicking IAA, the compound interferes with the normal signaling pathways that regulate these processes. The exact downstream effects would depend on the specific plant species and developmental stage, but could include abnormal cell division, elongation, and differentiation .
Pharmacokinetics
Related compounds like mcpa are known to be readily absorbed by plants and transported to the site of action . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of specific transport proteins in the plant.
Result of Action
The result of the compound’s action is the disruption of normal plant growth, leading to the death of the plant . This is achieved through the overstimulation of growth processes, causing the plant to essentially "grow to death" .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s activity may be affected by soil composition, pH, and temperature . Additionally, the presence of other chemicals in the environment could potentially interfere with the compound’s action or lead to the formation of harmful byproducts .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are being conducted to understand the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
The metabolic pathways that 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is involved in are currently being studied. This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Research is being conducted to understand how this compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide typically involves the reaction of 4-chloro-2-methylphenol with an appropriate amide precursorThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as p-toluenesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The process typically includes the sulfonation of 4-chloro-2-methylphenol, followed by etherification and subsequent amide bond formation. The reaction conditions are optimized to achieve high optical content and minimal optical loss of raw materials .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on plant growth and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-chlorophenoxyacetic acid (MCPA): Another phenoxy herbicide with similar herbicidal properties.
2,4-dichlorophenoxyacetic acid (2,4-D): Widely used herbicide with a similar mode of action.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Known for its herbicidal activity but less commonly used due to environmental concerns.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is unique due to its specific structural features, which confer distinct physicochemical properties and herbicidal activity. Its ability to selectively target broad-leaf weeds while leaving monocot crops relatively unaffected makes it a valuable tool in agricultural weed management .
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-10-13(17)8-9-15(11)20-12(2)16(19)18-14-6-4-3-5-7-14/h3-10,12H,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWNBJYOBTUXBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929784 | |
Record name | 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13740-38-0 | |
Record name | Propionanilide, 2-((4-chloro-o-tolyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013740380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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